molecular formula C9H19NO B1377366 3-[1-(Aminomethyl)cyclobutyl]butan-1-ol CAS No. 1432678-67-5

3-[1-(Aminomethyl)cyclobutyl]butan-1-ol

Cat. No. B1377366
M. Wt: 157.25 g/mol
InChI Key: WEFPBWBKWIEGRZ-UHFFFAOYSA-N
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Description

“3-[1-(Aminomethyl)cyclobutyl]butan-1-ol” is an organic compound with a molecular formula of C10H21NO . It is a colorless, odorless, and viscous liquid.


Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 11 non-H bonds, 4 rotatable bonds, 1 four-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.26 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Amino Acid-Derived Precursors

A convenient synthesis method has been developed for important amino acid-derived aroma precursors, such as 3-S-cysteinylhexan-1-ol (Cys-3SH) and 3-S-glutathionylhexan-1-ol (GSH-3SH) from commercially available butan-1-ol. This approach also includes deuterium labeling (Jelley, Duhamel, Barker, & Fedrizzi, 2020).

Catalytic Hydrogenation and Synthesis

The compound was synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon in various solvents, under mild conditions. This method was used in the preparation of (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB), a resolving agent for preparing optically active cyclopropanecarboxylic acids (Hegedüs et al., 2015).

Antiviral and Antitumoral Applications

The compound was used as a precursor in synthesizing cyclobutyl nucleoside analogues containing adenine and 8-azaadenine moieties, which were tested as antiviral and antitumoral agents against various viruses including respiratory syncytial virus and vaccinia virus (Hergueta et al., 2001).

Asymmetric Synthesis and Pharmaceutical Applications

Asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol was achieved, which is a process relevant in pharmaceutical chemistry for producing compounds with high enantiomeric excess. This method involved catalytic enamine hydrogenation and reductive amination (Mattei et al., 2011).

Liquid Phase Behavior Studies

Studies have been conducted on the liquid-liquid equilibria of binary systems containing butan-1-ol, indicating its interaction with various solvents like hydrocarbons, ketones, and alcohols. This research is important in the field of green chemistry and industrial applications (Domańska & Marciniak, 2007).

Applications in Organic Chemistry

The compound's derivatives have been used in the synthesis of other organic compounds, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Zhao, Allen, & Tidwell, 1993).

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(3-6-11)9(7-10)4-2-5-9/h8,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFPBWBKWIEGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Aminomethyl)cyclobutyl]butan-1-ol

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